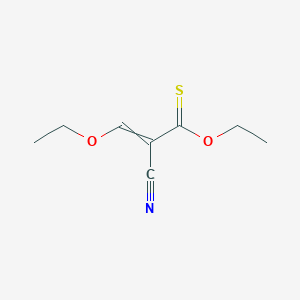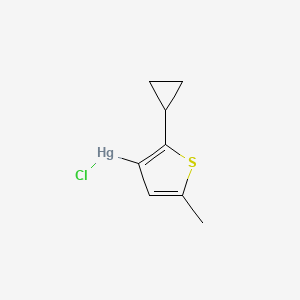
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a thiophene ring substituted with cyclopropyl and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury typically involves the reaction of 2-cyclopropyl-5-methylthiophene with mercuric chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are crucial due to the toxicity of mercury compounds.
化学反应分析
Types of Reactions
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced mercury species.
Substitution: Thiol or amine-substituted derivatives.
科学研究应用
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with DNA, causing strand breaks and affecting cellular replication processes.
相似化合物的比较
Similar Compounds
- Chloro(2-cyclopropyl-5-methylphenyl)mercury
- Chloro(2-cyclopropyl-5-methylfuran-3-yl)mercury
- Chloro(2-cyclopropyl-5-methylpyridine-3-yl)mercury
Uniqueness
Chloro(2-cyclopropyl-5-methylthiophen-3-yl)mercury is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl, furan, or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.
属性
CAS 编号 |
90185-42-5 |
|---|---|
分子式 |
C8H9ClHgS |
分子量 |
373.27 g/mol |
IUPAC 名称 |
chloro-(2-cyclopropyl-5-methylthiophen-3-yl)mercury |
InChI |
InChI=1S/C8H9S.ClH.Hg/c1-6-2-5-8(9-6)7-3-4-7;;/h2,7H,3-4H2,1H3;1H;/q;;+1/p-1 |
InChI 键 |
JCFOOPOGPPRZLR-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(S1)C2CC2)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
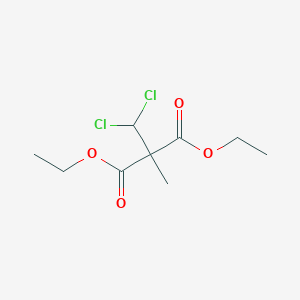
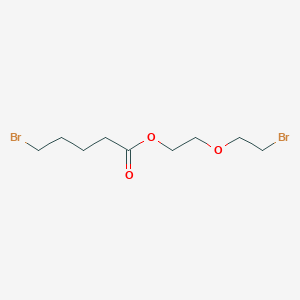
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)
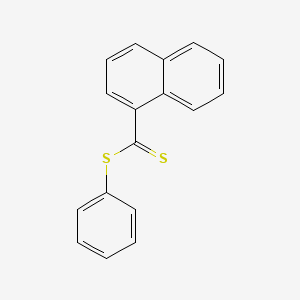
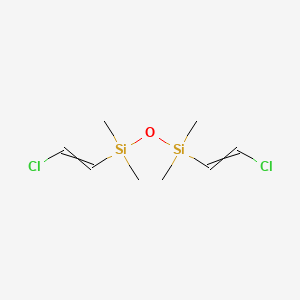
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
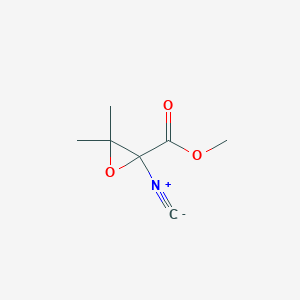
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)
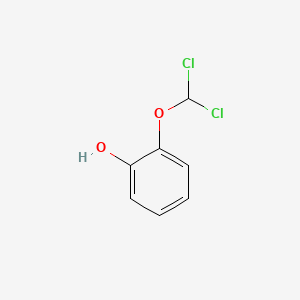

![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)
